2-Methoxy-4-propylcyclohexan-1-one
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Overview
Description
2-Methoxy-4-propylcyclohexan-1-one is an organic compound with the molecular formula C10H18O2 It is a cyclohexanone derivative, characterized by the presence of a methoxy group at the second position and a propyl group at the fourth position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the reaction of 2-methoxycyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of catalytic hydrogenation and hydrodeoxygenation processes can also be employed to convert lignin-based phenolics into the desired cyclohexanone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 2-methoxy-4-propylcyclohexanone or 2-methoxy-4-propylcyclohexanoic acid.
Reduction: Formation of 2-methoxy-4-propylcyclohexanol.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can undergo hydrogenation and hydrodemethoxylation reactions, leading to the formation of cyclohexanol derivatives. These reactions are catalyzed by metal catalysts such as ruthenium on zirconia (Ru/ZrO2) in the presence of hydrogen .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-propylcyclohexanol: A closely related compound with similar chemical properties.
2-Methoxy-4-propylcyclohexane: Another derivative with a different functional group arrangement.
Uniqueness
Its methoxy and propyl groups contribute to its versatility in various chemical reactions and industrial uses .
Biological Activity
2-Methoxy-4-propylcyclohexan-1-one is an organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H16O2, with a molecular weight of 180.25 g/mol. The structure features a cyclohexanone ring with a methoxy group and a propyl substituent, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H16O2 |
Molecular Weight | 180.25 g/mol |
Boiling Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: In Vitro Cancer Cell Studies
A notable case study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:
- MCF-7 Cells : A dose-dependent reduction in cell viability was observed, with IC50 values around 15 µM.
- A549 Cells : Similar trends were noted, with significant apoptosis detected via flow cytometry.
The proposed mechanism of action for the anticancer activity includes:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression from G1 to S phase.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Hydrodeoxygenation : Utilizing catalysts such as Ru/C to convert lignin monomers into this compound.
- Direct Alkylation : Employing alkyl halides in the presence of base to introduce the propyl group onto the cyclohexanone framework.
Table 2: Synthesis Comparison
Method | Catalyst/Conditions | Yield (%) |
---|---|---|
Hydrodeoxygenation | Ru/C, H2 atmosphere | Up to 100% |
Direct Alkylation | Strong base | Varies |
Properties
IUPAC Name |
2-methoxy-4-propylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h8,10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRDAVXRCCQBHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)C(C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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